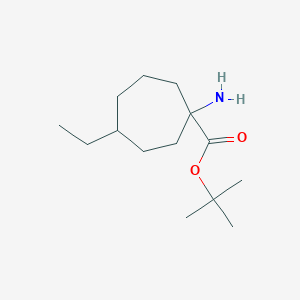

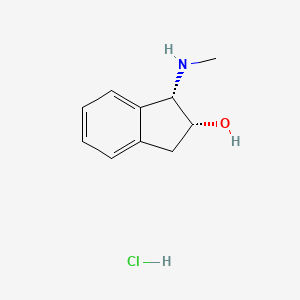

![molecular formula C14H15BrN2O3 B2971572 ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate CAS No. 216596-60-0](/img/structure/B2971572.png)

ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate is a chemical compound with the CAS Number: 216596-60-0 . It has a molecular weight of 339.19 and a molecular formula of C14H15BrN2O3 . It is a solid substance and is used in scientific research. It has diverse applications, including drug discovery and development, as well as in the synthesis of pharmaceutical intermediates.

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15BrN2O3/c1-3-20-12(18)8-17-13(9(2)15)16-11-7-5-4-6-10(11)14(17)19/h4-7,16H,3,8H2,1-2H3 . This code represents the structure of the molecule.Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Study

Ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate is involved in the synthesis of various pharmacologically active compounds. For instance, Daidone et al. (1994) synthesized ethyl 1-methyl-5-[4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates with analgesic and anti-inflammatory activities, highlighting the potential of quinazolinyl derivatives in pharmaceutical research (Daidone et al., 1994).

Natural Product Derivation

Quinazolin-4-one derivatives, which are structurally related to ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate, have been isolated from Streptomyces species. These compounds exhibit diverse biological activities, contributing to the understanding of natural products chemistry (Maskey et al., 2004).

Chemical Reaction Studies

The compound plays a role in various chemical reactions. For instance, Bonanomi and Palazzo (1977) explored reactions involving similar quinazolinyl acetates, contributing to the broader understanding of chemical reaction mechanisms and synthetic routes in organic chemistry (Bonanomi & Palazzo, 1977).

Novel Synthesis Approaches

The molecule is instrumental in developing novel synthesis methods for various chemical compounds. Dumitrascu et al. (2009) demonstrated its use in synthesizing N-arylpyrroles, a significant advancement in synthetic organic chemistry (Dumitrascu et al., 2009).

Corrosion Inhibition Study

In materials science, derivatives of this compound have been studied for their potential as corrosion inhibitors, offering insights into its application in industrial chemistry and materials protection (Zarrouk et al., 2014).

Synthesis of Heterocyclic Systems

El-Shenawy (2017) utilized quinazolinyl derivatives for synthesizing various heterocyclic systems, demonstrating the compound's role in producing bioactive molecules (El-Shenawy, 2017).

Safety And Hazards

The compound is associated with several hazard statements: H302, H312, H332 . These codes indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

Propiedades

IUPAC Name |

ethyl 2-[2-(1-bromoethyl)-4-oxoquinazolin-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3/c1-3-20-12(18)8-17-13(9(2)15)16-11-7-5-4-6-10(11)14(17)19/h4-7,9H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZPVKNMYCDRNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=CC=CC=C2N=C1C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

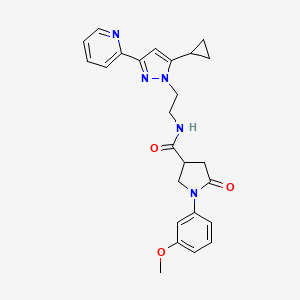

![3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

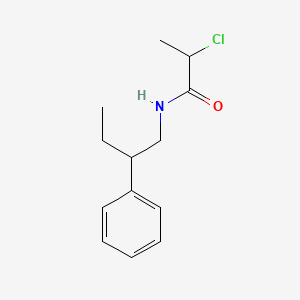

![3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2971490.png)

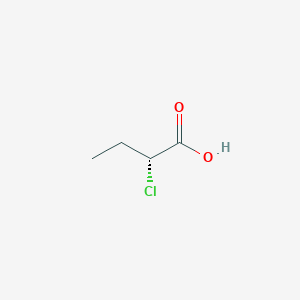

![Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(2-oxopropyl)purin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2971492.png)

![N~4~-(3-chlorophenyl)-N~6~-(2-cyclohex-1-en-1-ylethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2971494.png)

![9-(4-bromophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971495.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2971501.png)

![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide](/img/structure/B2971503.png)

![6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2971504.png)